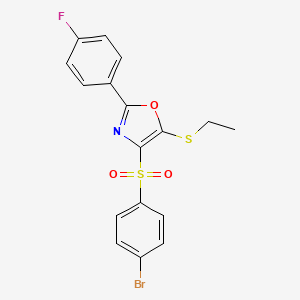![molecular formula C8H13Cl2N3 B3007887 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride CAS No. 2287335-33-3](/img/structure/B3007887.png)
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride is a chemical compound with the empirical formula C13H16Cl2N4. It has a molecular weight of 299.20 . It is used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The SMILES string for this compound isCC1=NC(C2=NC=CC=C2)=NC3=C1CCNC3.Cl.Cl . This provides a representation of the compound’s molecular structure.
Applications De Recherche Scientifique
Phosphoinositide 3-Kinase (PI3K) Inhibition
This compound has been optimized to generate a highly selective PI3Kδ inhibitor . The chemical optimization of the tetrahydropyrido pyrimidine scaffold focused on cellular potency while maintaining high selectivity against PI3K isoforms. This makes it a potential drug candidate for the treatment of autoimmune diseases and leukocyte malignancies.
Extracellular Signal-Regulated Kinases (Erks) Inhibition
The compound has shown effectiveness as an inhibitor of extracellular signal-regulated kinases (Erks), which play a crucial role in the signaling pathways that regulate cell division and survival . This application is particularly relevant in cancer research, where Erk inhibitors can be used to suppress tumor growth.
Axl and Mer Receptor Tyrosine Kinase Inhibition
A series of derivatives of this compound have been evaluated for their inhibitory activities against Axl and Mer receptor tyrosine kinases . These kinases are implicated in various pathological processes, including cancer and chronic inflammation, making the compound a valuable tool in related biomedical research.
Drug-Likeness and Pharmacokinetics
The compound’s derivatives have been assessed for drug-likeness and pharmacokinetic profiles, indicating its potential as a drug candidate . This involves studying the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for successful drug development.
Autoimmune Diseases and Leukocyte Malignancies Treatment
Due to its selective inhibition of PI3Kδ, the compound is being explored as a treatment option for autoimmune diseases and leukocyte malignancies . Its efficacy in in vivo antibody production models suggests potential for therapeutic applications.
Molecular Weight and Structural Analysis
The compound has a molecular weight of 208.09 and decomposes at 206-211 °C . Its structural formula, as per the Hill notation, is C7H9N3 · 2HCl, which provides insights into its chemical behavior and interactions in various biological systems.
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-6-7-4-9-3-2-8(7)11-5-10-6;;/h5,9H,2-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQWEAOIHHNQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=NC=N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride | |
CAS RN |
2287335-33-3 |
Source


|
| Record name | 4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B3007807.png)
![3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide](/img/structure/B3007809.png)

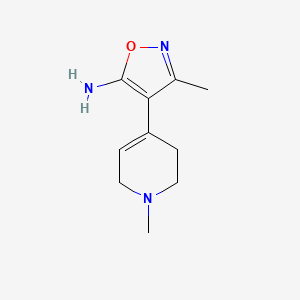
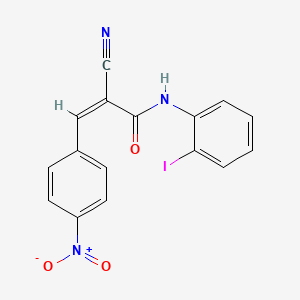
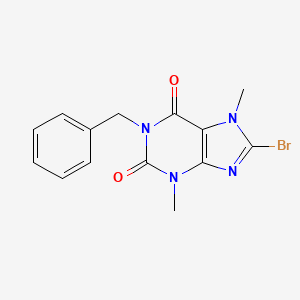
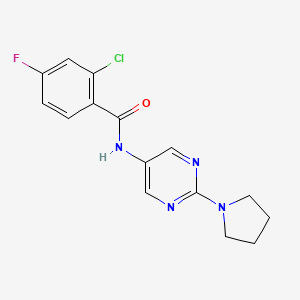
![2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3007817.png)
![2-Chloro-N-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]acetamide;hydrochloride](/img/structure/B3007820.png)
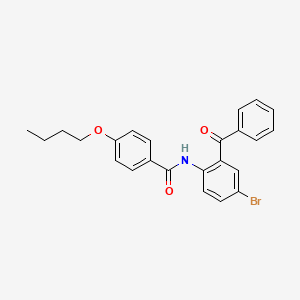
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3007822.png)
![3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3007824.png)
